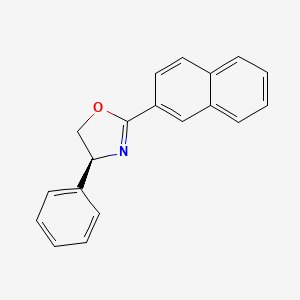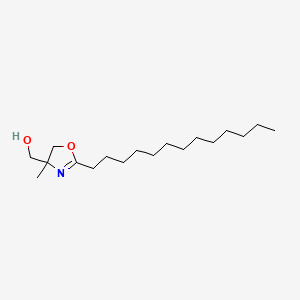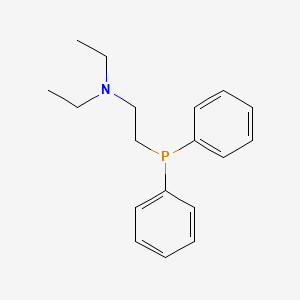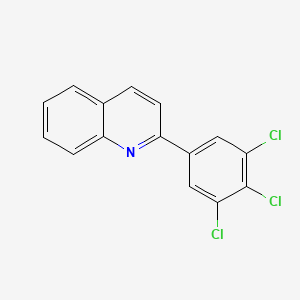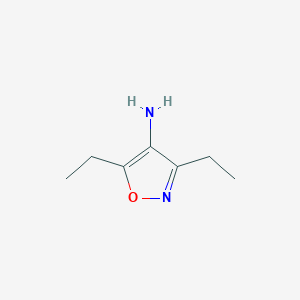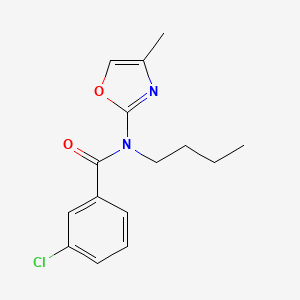
N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the condensation of benzoic acid with butylamine to form N-butylbenzamide. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the benzamide core. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxazole Ring Formation: The final step involves the introduction of the methyloxazole moiety. This can be achieved through a cyclization reaction involving an appropriate precursor, such as 2-amino-4-methylphenol, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methyloxazole moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylbenzamide: Lacks the chlorine and methyloxazole substituents, resulting in different chemical properties and applications.
3-Chloro-N-(4-methyloxazol-2-yl)benzamide: Lacks the butyl group, which may affect its solubility and reactivity.
N-Butyl-3-chlorobenzamide: Lacks the methyloxazole moiety, leading to different biological activities.
Uniqueness
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chlorine atom increases its reactivity, and the methyloxazole moiety contributes to its potential biological activities.
Eigenschaften
CAS-Nummer |
57067-85-3 |
|---|---|
Molekularformel |
C15H17ClN2O2 |
Molekulargewicht |
292.76 g/mol |
IUPAC-Name |
N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
FAJCBZWSTOYELA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




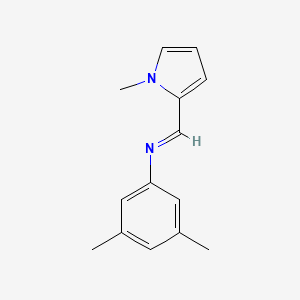
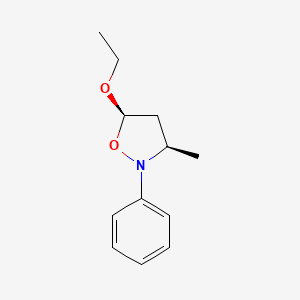
![6-[4-(Diethylamino)phenyl]quinoline-5,8-dione](/img/structure/B12889939.png)
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
![1-Benzyl-5-chloro-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12889945.png)
![3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide](/img/structure/B12889947.png)
